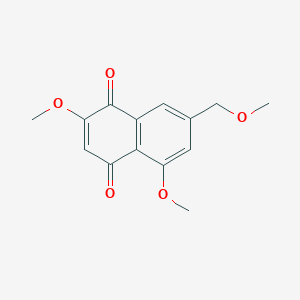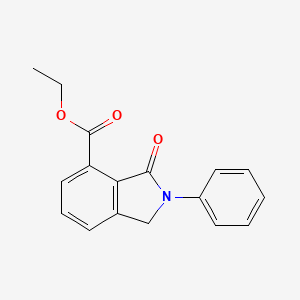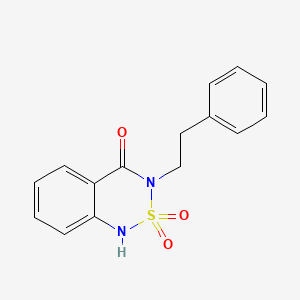![molecular formula C27H61PSi6 B14213094 {2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane CAS No. 832732-48-6](/img/structure/B14213094.png)
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane is a chemical compound known for its unique structural properties and applications in various scientific fields It is characterized by the presence of three bis(trimethylsilyl)methyl groups attached to a phenyl ring, which is further bonded to a phosphane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane typically involves the reaction of a suitable phosphane precursor with 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction temperature is maintained at a moderate level to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of the compound to maintain its stability and purity.
化学反应分析
Types of Reactions
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as halides and alkylating agents are used in substitution reactions.
Coordination: Transition metal salts like palladium chloride (PdCl₂) and platinum chloride (PtCl₂) are used in coordination reactions.
Major Products Formed
Oxidation: Phosphane oxides.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
科学研究应用
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and catalysis.
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of {2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and stability of the resulting complexes. The compound’s bulky substituents provide steric protection, which can enhance the selectivity and efficiency of catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal center it coordinates with.
相似化合物的比较
Similar Compounds
Triphenylphosphane: A commonly used phosphane ligand with three phenyl groups.
Tris(trimethylsilyl)phosphane: Contains three trimethylsilyl groups attached to a phosphane center.
Bis(trimethylsilyl)methylphosphane: Features two trimethylsilyl groups and one methyl group attached to a phosphane center.
Uniqueness
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane is unique due to its specific structural arrangement, which provides enhanced steric protection and stability compared to other phosphane ligands. This makes it particularly useful in applications requiring high selectivity and stability.
属性
CAS 编号 |
832732-48-6 |
|---|---|
分子式 |
C27H61PSi6 |
分子量 |
585.3 g/mol |
IUPAC 名称 |
[2,4,6-tris[bis(trimethylsilyl)methyl]phenyl]phosphane |
InChI |
InChI=1S/C27H61PSi6/c1-29(2,3)25(30(4,5)6)21-19-22(26(31(7,8)9)32(10,11)12)24(28)23(20-21)27(33(13,14)15)34(16,17)18/h19-20,25-27H,28H2,1-18H3 |
InChI 键 |
AOFFXFPAAPTDQD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(C1=CC(=C(C(=C1)C([Si](C)(C)C)[Si](C)(C)C)P)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


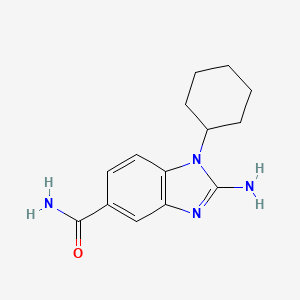
![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
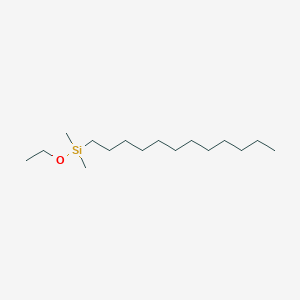
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)

![4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B14213055.png)
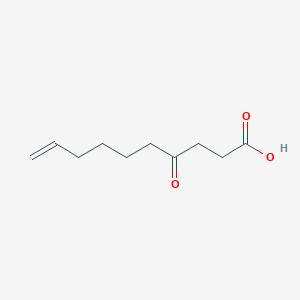
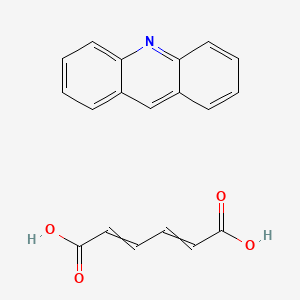
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
